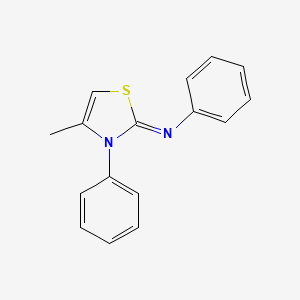

4-méthyl-N,3-diphényl-1,3-thiazol-2-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

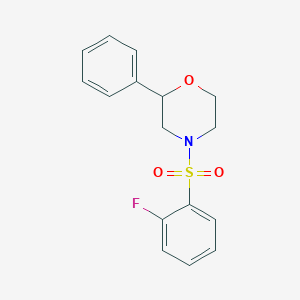

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine is a chemical compound with the linear formula C21H17N3S . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

Thiazoles, including 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine, have a planar ring structure. Their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical and Chemical Properties Analysis

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine has a molecular weight of 343.454 . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Propriétés antioxydantes

Les thiazoles ont été étudiés pour leur potentiel antioxydant. Les chercheurs ont exploré des dérivés liés à l'échafaudage du thiazole comme antioxydants potentiels. Ces composés jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, qui peuvent contribuer au stress oxydatif et à diverses maladies .

Effets analgésiques et anti-inflammatoires

Les thiazoles se sont avérés prometteurs comme agents analgésiques et anti-inflammatoires. Bien que les études spécifiques sur la 4-méthyl-N,3-diphényl-1,3-thiazol-2-imine soient limitées, la classe plus large des dérivés du thiazole a démontré une activité anti-inflammatoire dans des modèles expérimentaux .

Activité antimicrobienne et antifongique

Les thiazoles présentent des propriétés antimicrobiennes et antifongiques. Bien que la This compound elle-même ne soit peut-être pas étudiée de manière approfondie, des composés apparentés du thiazole ont été explorés pour leur efficacité contre les agents pathogènes microbiens .

Potentiel antiviral

Bien que les études directes sur la This compound soient rares, les thiazoles ont été étudiés comme agents antiviraux potentiels. Leur capacité à inhiber la réplication virale et les mécanismes d'entrée en fait des candidats intrigants pour des recherches plus poussées .

Effets neuroprotecteurs

Les thiazoles, y compris les dérivés de la This compound, ont été étudiés pour leurs propriétés neuroprotectrices. Ces composés peuvent jouer un rôle dans la préservation de la santé neuronale et la prévention des maladies neurodégénératives .

Activité antitumorale et cytotoxique

Les thiazoles se sont avérés prometteurs comme agents antitumoraux et cytotoxiques. Bien que les données spécifiques sur la This compound soient limitées, des dérivés apparentés du thiazole ont été évalués pour leurs effets sur les lignées cellulaires tumorales. Notamment, certains composés ont montré une puissante cytotoxicité contre les cellules cancéreuses .

Orientations Futures

Thiazoles, including 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine, have gained considerable attention due to their broad applications in different fields . Future research may focus on the design and development of different thiazole derivatives, as well as their potential applications in medicine and industry .

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may be key to its interaction with biological targets.

Biochemical Pathways

Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents may suggest that their action could be influenced by the solvent environment.

Analyse Biochimique

Biochemical Properties

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine acts as an antioxidant, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, this compound has been shown to inhibit certain proteases, thereby modulating protein degradation pathways . These interactions highlight the compound’s potential in therapeutic applications, particularly in diseases where oxidative stress and protease activity are implicated.

Cellular Effects

The effects of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . Furthermore, 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . By modulating these pathways, the compound can inhibit tumor growth and enhance the efficacy of existing cancer therapies.

Molecular Mechanism

At the molecular level, 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine exerts its effects through several mechanisms. It binds to specific sites on target proteins, altering their conformation and activity . For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and effects of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its activity can diminish over time due to gradual oxidation and interaction with other cellular components. Long-term studies have shown that continuous exposure to 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine can lead to adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic activity . These findings are crucial for understanding the compound’s long-term effects and optimizing its therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine vary with dosage. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxicity, manifesting as liver and kidney damage, and impairing normal physiological functions . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in these metabolic processes, converting the compound into more water-soluble metabolites for excretion . The compound’s metabolism can influence its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

The transport and distribution of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins that facilitate its movement across cellular membranes . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic delivery.

Subcellular Localization

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine exhibits specific subcellular localization patterns that are critical for its activity . It can accumulate in the mitochondria, where it exerts its antioxidant effects and modulates mitochondrial function . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to influence gene expression . These localization patterns are determined by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZFBFUGJVVJQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![N-[(2-chlorophenyl)methyl]-3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B2395343.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)

![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)

![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)